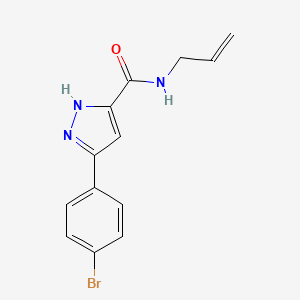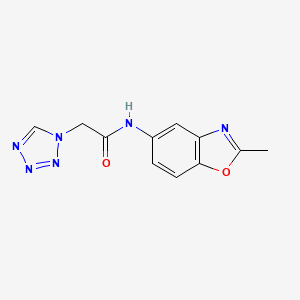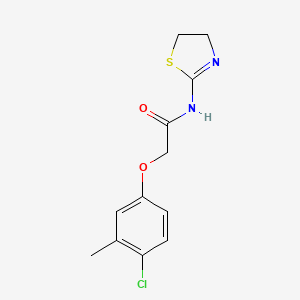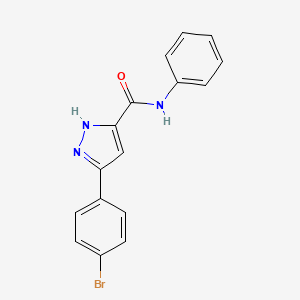
3-(4-bromophenyl)-N-prop-2-enyl-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-bromophenyl)-N-prop-2-enyl-1H-pyrazole-5-carboxamide, also known as BPPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPPC is a pyrazole derivative that exhibits interesting biological activities, making it a promising compound for therapeutic and research purposes.
Mecanismo De Acción
The mechanism of action of 3-(4-bromophenyl)-N-prop-2-enyl-1H-pyrazole-5-carboxamide is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the production of pro-inflammatory cytokines and the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates inflammation. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, this compound has been shown to inhibit the aggregation of amyloid-beta, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory, antitumor, and neuroprotective effects in preclinical studies. It has also been shown to have antioxidant properties and to inhibit the production of reactive oxygen species (ROS). This compound has been shown to be well-tolerated in animal studies, with no significant toxicity observed at therapeutic doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-(4-bromophenyl)-N-prop-2-enyl-1H-pyrazole-5-carboxamide is its potential as a fluorescent probe for detecting amyloid-beta aggregation, which may aid in the development of diagnostic tools for Alzheimer's disease. This compound also exhibits promising biological activities, making it a valuable compound for therapeutic and research purposes. However, one limitation of this compound is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for 3-(4-bromophenyl)-N-prop-2-enyl-1H-pyrazole-5-carboxamide research. One direction is to further investigate its potential as an anti-inflammatory, antitumor, and neuroprotective agent. Another direction is to explore its potential as a fluorescent probe for detecting amyloid-beta aggregation in vivo. Additionally, further research is needed to determine the optimal dose and administration route for this compound, as well as its potential for clinical applications.
Métodos De Síntesis
The synthesis of 3-(4-bromophenyl)-N-prop-2-enyl-1H-pyrazole-5-carboxamide involves the reaction of 4-bromobenzaldehyde with ethyl acetoacetate to form 4-bromo chalcone. This is followed by the reaction of 4-bromo chalcone with hydrazine hydrate to produce 4-bromo-1H-pyrazole. Finally, the reaction of 4-bromo-1H-pyrazole with propargyl bromide and triethylamine yields this compound.
Aplicaciones Científicas De Investigación
3-(4-bromophenyl)-N-prop-2-enyl-1H-pyrazole-5-carboxamide has been extensively studied for its biological activities, including its potential as an anti-inflammatory, antitumor, and neuroprotective agent. It has also been investigated for its use as a fluorescent probe for detecting amyloid-beta aggregation, which is associated with Alzheimer's disease. This compound has shown promising results in preclinical studies, and further research is needed to determine its potential for clinical applications.
Propiedades
IUPAC Name |
3-(4-bromophenyl)-N-prop-2-enyl-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3O/c1-2-7-15-13(18)12-8-11(16-17-12)9-3-5-10(14)6-4-9/h2-6,8H,1,7H2,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJRBCEZJTZFAFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC(=NN1)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(pyrrolidin-1-ylmethyl)phenyl]butanamide](/img/structure/B7644616.png)
![6-fluoro-N-[2-(2-methylimidazol-1-yl)ethyl]-1H-benzimidazole-2-carboxamide](/img/structure/B7644630.png)
![2-(2-chloro-4-fluorophenyl)-1-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidin-1-yl]ethanone](/img/structure/B7644632.png)
![N-[2-oxo-2-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]amino]ethyl]thiophene-2-carboxamide](/img/structure/B7644648.png)
![N-[4-(cyanomethyl)phenyl]cyclopentanecarboxamide](/img/structure/B7644651.png)
![N-[2-oxo-2-[[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]amino]ethyl]thiophene-2-carboxamide](/img/structure/B7644665.png)
![2-(4-fluorophenyl)-3-[(4-methylpiperazin-1-yl)methyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B7644673.png)
![2-(4-methoxyphenyl)-3-[(4-methylpiperazin-1-yl)methyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B7644679.png)
![7-Methyl-2-[[methyl(naphthalen-2-ylmethyl)amino]methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7644683.png)

![5-[(3R)-pyrrolidin-3-yl]-1H-pyrazole](/img/structure/B7644691.png)
![N-[(2S)-butan-2-yl]-1-(1,3-dioxoisoindol-2-yl)cyclopentane-1-carboxamide](/img/structure/B7644699.png)